molecular formula C12H18O3 B114777 4-(6-Hydroxyhexyloxy)phenol CAS No. 142627-91-6

4-(6-Hydroxyhexyloxy)phenol

Cat. No.: B114777
CAS No.: 142627-91-6
M. Wt: 210.27 g/mol
InChI Key: UVYBETTVKBAZFI-UHFFFAOYSA-N
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Description

4-(6-Hydroxyhexyloxy)phenol is an organic compound with the molecular formula C12H18O3 It is a phenolic compound characterized by the presence of a hydroxyhexyloxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Hydroxyhexyloxy)phenol can be efficiently achieved using the Williamson ether synthesis method. This involves the reaction of hydroquinone with 6-chloro-1-hexanol in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in a microreactor, which allows for continuous and high-yield production. Optimal reaction conditions include a temperature of 135°C, a sodium hydroxide concentration of 2.35 mol/L, a reactant molar ratio of 2.81, and a residence time of 2.70 minutes. Under these conditions, the yield can reach up to 79.5% .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of microreactors is advantageous due to their efficiency and ability to maintain consistent reaction conditions. The process involves the continuous feeding of reactants and the collection of the product, which is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Hydroxyhexyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-(6-Hydroxyhexyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Hydroxyhexyloxy)phenol is primarily related to its phenolic structure. The hydroxyl group can donate hydrogen atoms, which allows the compound to act as an antioxidant by neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress, which is linked to various diseases. The compound may also interact with specific enzymes and receptors, modulating biological pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

    4-Hydroxyphenol: Lacks the hydroxyhexyloxy group, making it less hydrophobic.

    4-(2-Hydroxyethoxy)phenol: Contains a shorter ethoxy chain, affecting its solubility and reactivity.

    4-(4-Hydroxybutoxy)phenol: Has a butoxy group, which influences its physical and chemical properties.

Uniqueness: 4-(6-Hydroxyhexyloxy)phenol is unique due to its longer hydroxyhexyloxy chain, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.

Properties

IUPAC Name

4-(6-hydroxyhexoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBETTVKBAZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365284
Record name 4-[(6-Hydroxyhexyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142627-91-6
Record name 4-[(6-Hydroxyhexyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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